Cas no 1193-80-2 (Styrene-a-d1)
Technical Introduction: Styrene-a-d1
Styrene-a-d1 (C8H7D) is a deuterated derivative of styrene, where one hydrogen atom is replaced by deuterium at the alpha position. This isotopic labeling enhances its utility in mechanistic studies, kinetic isotope effect (KIE) investigations, and NMR spectroscopy, providing distinct spectral signatures for precise tracking in chemical reactions. Its high isotopic purity (>98%) ensures minimal interference in analytical applications. Styrene-a-d1 is particularly valuable in polymerization research, enabling detailed insights into reaction pathways and polymer microstructure. Compatible with standard styrene handling protocols, it offers a reliable tool for advanced organic and polymer chemistry studies while maintaining the reactivity profile of non-deuterated styrene.
Styrene-a-d1 structure
Product Name:Styrene-a-d1
CAS No:1193-80-2
MF:C8H7D
MW:105.155
MDL:MFCD00084180
CID:117483
PubChem ID:12998939
Update Time:2025-10-18
Styrene-a-d1 Chemical and Physical Properties
Names and Identifiers
-
- Benzene, ethenyl-1-d-
- Styrene-a-d1
- D97969
- (1-~2~H)Ethenylbenzene
- [(1-?H)ethenyl]benzene
- (1-(2)H)ETHENYLBENZENE
- DTXSID50514647
- Styrene-alpha-d1, >=98 atom % D, >=98% (CP), contains hydroquinone as stabilizer
- Styrene-alpha-d1
- Styrene- alpha -d1
- alpha-deuterostyrene
- 1193-80-2
- STYRENE-D1(ALPHA)
- 1-deuterioethenylbenzene
- J-004117
-
- MDL: MFCD00084180
- Inchi: InChI=1S/C8H8/c1-2-8-6-4-3-5-7-8/h2-7H,1H2/i2D
- InChI Key: PPBRXRYQALVLMV-VMNATFBRSA-N
- SMILES: C1=CC=CC=C1C([2H])=C
Computed Properties
- Exact Mass: 106.07518
- Monoisotopic Mass: 105.0688770011g/mol
- Isotope Atom Count: 1
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 68.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 0Ų
Experimental Properties
- Color/Form: Not determined
- Density: 0.918 g/mL at 25 °C
- Melting Point: -31 °C
- Boiling Point: 50-51 °C25 mm Hg(lit.)
- Flash Point: 88 °F
- Refractive Index: n20/D 1.546(lit.)
- PSA: 0
- LogP: 2.32960
- Solubility: Not determined
- Vapor Pressure: 6.2±0.1 mmHg at 25°C
Styrene-a-d1 Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Hazardous Material transportation number:UN 2055 3/PG 3
- WGK Germany:3
- Hazard Category Code: 10-20-36/38
- Safety Instruction: 23
-
Hazardous Material Identification:
- Risk Phrases:R10-20-36/38
- Safety Term:S23
- Storage Condition:2-8°C
Styrene-a-d1 Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 525014-1G |
Styrene-a-d1 |
1193-80-2 | 98% | 1g |
¥3231.89 | 2023-12-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA04312-1g |
Benzene, ethenyl-1-d- |
1193-80-2 | ≥98% (CP) | 1g |
¥6028.0 | 2024-07-18 | |
| TRC | S687791-10mg |
Styrene-a-d1 |
1193-80-2 | 10mg |
$74.00 | 2023-05-17 | ||
| TRC | S687791-50mg |
Styrene-a-d1 |
1193-80-2 | 50mg |
$ 126.00 | 2023-09-06 | ||
| TRC | S687791-100mg |
Styrene-a-d1 |
1193-80-2 | 100mg |
$176.00 | 2023-05-17 | ||
| TRC | S687791-250mg |
Styrene-a-d1 |
1193-80-2 | 250mg |
$345.00 | 2023-05-17 | ||
| A2B Chem LLC | AA23839-500mg |
Benzene, ethenyl-1-d- |
1193-80-2 | 500mg |
$409.00 | 2024-04-20 | ||
| A2B Chem LLC | AA23839-1g |
Benzene, ethenyl-1-d- |
1193-80-2 | 1g |
$580.00 | 2024-04-20 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-229339-1g |
Styrene-α-d1, |
1193-80-2 | 1g |
¥1760.00 | 2023-09-05 | ||
| eNovation Chemicals LLC | Y1259391-1g |
Benzene, ethenyl-1-d- |
1193-80-2 | 98%D | 1g |
$950 | 2024-07-28 |
Styrene-a-d1 Related Literature
-
Jiuzhong Huang,Wuxin Yan,Chaowei Tan,Wanqing Wu,Huanfeng Jiang Chem. Commun. 2018 54 1770
-
Masaki Horitani,Katarzyna Grubel,Sean F. McWilliams,Bryan D. Stubbert,Brandon Q. Mercado,Ying Yu,Prabhuodeyara M. Gurubasavaraj,Nicholas S. Lees,Patrick L. Holland,Brian M. Hoffman Chem. Sci. 2017 8 5941
-
Masaki Horitani,Katarzyna Grubel,Sean F. McWilliams,Bryan D. Stubbert,Brandon Q. Mercado,Ying Yu,Prabhuodeyara M. Gurubasavaraj,Nicholas S. Lees,Patrick L. Holland,Brian M. Hoffman Chem. Sci. 2017 8 5941
1193-80-2 (Styrene-a-d1) Related Products
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- 1319-73-9(Benzene, ethenyl-,monomethyl deriv.)
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- 934-85-0(Styrene-d2)
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- 3814-93-5(Styrene-α,β,β-d3)
- 9003-55-8(Styrene, 1,3-butadiene polymer)
- 105-06-6(1,4-Diethenylbenzene)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
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